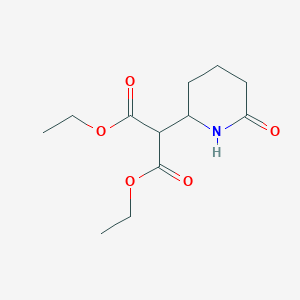

1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(6-oxopiperidin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-3-17-11(15)10(12(16)18-4-2)8-6-5-7-9(14)13-8/h8,10H,3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOSZNSGPZOJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC(=O)N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,3 Diethyl 2 6 Oxopiperidin 2 Yl Propanedioate

Established Synthetic Routes to 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate and Related Structures

Established routes for synthesizing the target compound and its analogues typically involve the coupling of a suitably activated piperidinone precursor with a malonate diester nucleophile. These methods focus on creating the key C-C bond between the piperidinone ring and the propanedioate side chain.

The synthesis of this compound fundamentally requires the preparation of its two constituent parts: the piperidinone heterocycle and the diethyl malonate side chain.

The piperidinone moiety , specifically the 6-oxopiperidine (also known as δ-valerolactam) core, can be synthesized through various methods. One common approach involves the cyclization of aminocaproic acid. The piperidinone ring itself can be further functionalized to introduce a leaving group at the 2-position, making it susceptible to nucleophilic attack. For instance, α-halogenation of the N-protected lactam can provide a suitable electrophile.

The malonate diester moiety , diethyl propanedioate (commonly known as diethyl malonate), is a widely available commodity chemical. wikipedia.org It is typically produced industrially from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by acid-catalyzed esterification with ethanol (B145695). wikipedia.org An alternative industrial synthesis involves the carboxyesterification of sodium chloroacetate (B1199739) using carbon monoxide and ethanol with a dicobalt octacarbonyl catalyst. wikipedia.org Diethyl malonate serves as the key nucleophile precursor in the synthesis, owing to the acidity of the α-proton, which can be readily removed by a base.

| Precursor Moiety | Common Starting Materials | Synthetic Role |

| Piperidinone | Aminocaproic acid, Glutaric anhydride (B1165640), N-substituted piperidones | Electrophile (after activation at C2) |

| Malonate Diester | Chloroacetic acid, Sodium cyanide, Ethanol | Nucleophile (after deprotonation) |

The central transformation in the synthesis of the target compound is the alkylation of diethyl malonate with an activated 2-substituted piperidinone. This reaction follows the general mechanism of malonic ester synthesis.

The process begins with the deprotonation of diethyl malonate at the α-carbon (the carbon between the two carbonyl groups) using a suitable base. The pKa of this proton is approximately 14, making it accessible to a range of bases. wikipedia.org Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like toluene (B28343) or ethanol are commonly employed to generate the resonance-stabilized malonate enolate. orgsyn.org

This enolate, a potent carbon nucleophile, then attacks the electrophilic carbon at the 2-position of the piperidinone ring, which has been equipped with a good leaving group (e.g., a halide such as bromide or chloride). The reaction proceeds via an SN2 mechanism, resulting in the displacement of the leaving group and the formation of the desired C-C bond.

Reaction Conditions:

Base: Sodium hydride (NaH), Sodium ethoxide (NaOEt) orgsyn.org

Solvent: Anhydrous ethanol, Toluene, Dimethyl sulfoxide (B87167) (DMSO) orgsyn.orggoogle.com

Temperature: Typically ranges from 0 °C for the deprotonation step to room temperature or elevated temperatures for the alkylation step to ensure completion. orgsyn.org

The reaction is analogous to the synthesis of other substituted malonic esters, where an alkyl halide is used as the electrophile. google.com

The carbon atom at the 2-position of the piperidinone ring in the final product is a stereocenter. Achieving stereocontrol at this position is a significant challenge in synthetic organic chemistry. Several strategies have been developed for the asymmetric synthesis of related 6-substituted piperidin-2-ones. researchgate.net

One approach involves the asymmetric catalytic hydrogenation of N-alkylated 6-arylated cyclic enehydrazides, which can serve as precursors to the chiral piperidinone ring. researchgate.net Another strategy relies on the use of chiral auxiliaries attached to the piperidinone nitrogen. The auxiliary directs the incoming nucleophile (the malonate enolate) to one face of the molecule, leading to a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantioenriched product.

Furthermore, organocatalysis has emerged as a powerful tool. Chiral amines or phosphines can be used to catalyze the enantioselective alkylation of prochiral substrates, potentially allowing for the direct asymmetric formation of the C-C bond between the piperidinone and malonate moieties. These methods aim to produce a high enantiomeric excess (ee) of the desired stereoisomer.

Novel Synthetic Approaches and Methodological Advancements for this compound

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and cost-effective methods. These principles are applicable to the synthesis of complex molecules like this compound.

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of the piperidinone precursor, traditional multi-step methods like the Dieckman approach are often being replaced by more efficient alternatives. figshare.comnih.gov

| Green Chemistry Principle | Application in Synthesis | Reference |

| Atom Economy | One-pot synthesis of N-substituted piperidones minimizes byproducts. | acs.org |

| Use of Safer Solvents/Reagents | Utilizing water as a solvent and replacing ammonia (B1221849) with amino acids. | researchgate.netmdpi.com |

| Reduce Derivatives | Direct alkylation of piperidone avoids protection/deprotection steps. | acs.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis can reduce reaction times and energy consumption. | mdpi.com |

Catalysis is paramount in modern synthesis for enhancing reaction rates, selectivity, and efficiency. In the context of synthesizing the target compound, catalytic methods can be applied to both the formation of the precursors and the key C-C bond-forming step.

For the synthesis of the piperidinone ring, various catalysts are employed. For instance, the synthesis of N-substituted piperidones can be achieved via direct alkylation using carbonate bases, which act as catalysts in a one-pot process. acs.org

For the malonate moiety, the hydrogenation of diethyl malonate to produce other valuable chemicals can be achieved with high conversion and selectivity using bimetallic catalysts, such as Cu-Fe/SiO₂. researchgate.net While not a direct step in the synthesis of the title compound, this demonstrates the role of catalysis in the broader chemistry of the precursors.

More directly relevant is the use of catalysts for the alkylation step. Lewis acid catalysts, such as indium(III) chloride (InCl₃), have been shown to be effective in promoting the coupling of 1,3-dicarbonyl compounds (like thiobarbituric acid, a malonate analogue) with propargylic alcohols in water under microwave irradiation. mdpi.com This type of catalysis facilitates a tandem reaction sequence, showcasing a modern, efficient approach that could be adapted for the synthesis of this compound.

Derivatization Strategies for this compound

The derivatization of this compound is primarily guided by the distinct reactivity of its two main structural components. The piperidinone ring, a cyclic amide (lactam), offers opportunities for modification at the nitrogen atom and the carbonyl group. Concurrently, the diethyl malonate group possesses a highly acidic α-hydrogen, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.

The piperidinone ring contains a secondary amine within a lactam structure, which is the principal site for modification.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam can be deprotonated with a suitable base to form an amidate anion, which can then act as a nucleophile. Subsequent reaction with electrophiles such as alkyl halides or acyl chlorides allows for the introduction of various substituents at the N-1 position. This strategy is a common and effective method for modifying lactam-containing compounds. While literature on the N-alkylation of this specific malonate is not prevalent, the alkylation of similar tetrahydropyrimidin-2-ones has been successfully achieved using alkyl halides in the presence of a base like potassium hydroxide (B78521). This suggests a viable pathway for derivatization.

Reduction of the Lactam Carbonyl: The amide carbonyl group within the piperidinone ring can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the 6-oxopiperidine ring into a piperidine (B6355638) ring, fundamentally altering the heterocyclic core and yielding a diethyl 2-(piperidin-2-yl)propanedioate derivative. This opens up further derivatization possibilities on the resulting secondary amine.

Table 1: Potential Modifications of the Piperidinone Ring

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 1-Alkyl-2-(6-oxopiperidin-2-yl)propanedioate |

| N-Acylation | 1. Base (e.g., NaH, Pyridine) 2. Acyl Halide (RCOCl) | 1-Acyl-2-(6-oxopiperidin-2-yl)propanedioate |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | Diethyl 2-(piperidin-2-yl)propanedioate |

The diethyl malonate moiety is a classic substrate for forming new carbon-carbon bonds at the α-carbon due to the acidity of the methylene protons situated between the two ester carbonyls (pKa ≈ 13). libretexts.org This reactivity is the cornerstone of the malonic ester synthesis. libretexts.org

Alkylation and Acylation: The first step involves the deprotonation of the α-carbon using a base, typically sodium ethoxide in ethanol, to generate a stabilized enolate. pearson.com This enolate is a potent nucleophile that readily participates in SN2 reactions with primary or secondary alkyl halides, leading to mono-alkylated derivatives. libretexts.orglibretexts.org The process can be repeated with a second equivalent of base and another alkyl halide to yield di-alkylated products. libretexts.org This allows for the introduction of one or two new alkyl chains at the carbon atom adjacent to the piperidinone ring.

Hydrolysis and Decarboxylation: Following alkylation, the resulting substituted diethyl malonate can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. pearson.com Upon heating, this geminal di-acid readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield a substituted acetic acid derivative attached to the piperidinone ring. libretexts.orglookchemmall.com This sequence effectively allows the conversion of an alkyl halide (R-X) into a more complex carboxylic acid structure (R-CH(COOH)-). libretexts.org However, in some cases with specific substitutions, such as a perfluorophenyl group, hydrolysis can be challenging and may lead directly to the decarboxylated product without isolating the malonic acid intermediate. nih.gov

Table 2: Representative Transformations of the Malonate Group

| Transformation | Reagents and Conditions | Intermediate/Product Structure |

|---|---|---|

| Mono-alkylation | 1. Sodium Ethoxide (NaOEt) in Ethanol 2. Alkyl Halide (R-X) | Diethyl 2-alkyl-2-(6-oxopiperidin-2-yl)propanedioate |

| Di-alkylation | 1. NaOEt, R¹-X 2. NaOEt, R²-X | Diethyl 2,2-dialkyl-2-(6-oxopiperidin-2-yl)propanedioate |

| Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH), Heat | 2-Alkyl-2-(6-oxopiperidin-2-yl)propanedioic acid |

| Decarboxylation | Heat (often follows hydrolysis) | 2-(6-Oxopiperidin-2-yl)alkanoic acid |

The synthesis of structural analogs and isomers of the title compound involves modifying the core heterocyclic ring or the arrangement of substituents.

Synthesis of Pyrrolidinone Analogs: An important class of analogs features a five-membered pyrrolidinone ring instead of the six-membered piperidinone ring. The synthesis of functionalized diethyl (5-oxopyrrolidin-2-yl)phosphonates has been achieved through multi-step sequences, for instance, starting from the cycloaddition of a nitrone with dimethyl maleate, followed by hydrogenation and ammonolysis to form the lactam ring. nih.gov Other synthetic routes to 5-oxopyrrolidine structures have been developed from starting materials like 4-aminoacetophenone and itaconic acid. mdpi.com These methodologies provide a framework for creating five-membered ring analogs of the target compound.

Synthesis of Substituted Piperidine Analogs: Creating analogs with varied substitution patterns on the piperidinone ring is another key strategy. General procedures for preparing 2,6-disubstituted piperidines have been developed, for example, through catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by a second alkylation step. nih.gov While these methods yield piperidines rather than piperidinones, they highlight advanced strategies for controlling stereochemistry and substitution on the six-membered ring, which could be adapted for piperidinone targets.

Relationship to Thalidomide (B1683933) Analogs: The glutarimide (B196013) (2,6-dioxopiperidine) ring is a core feature of thalidomide and its potent immunomodulatory derivatives. nih.govnih.gov Synthetic strategies aimed at producing thalidomide analogs often involve the construction or modification of this piperidine-dione system. researchgate.netrsc.org Although this compound is a mono-oxo-piperidine, the chemical principles for ring synthesis and functionalization share common ground with those used in the development of novel thalidomide-related compounds.

Advanced Structural Elucidation and Conformational Analysis of 1,3 Diethyl 2 6 Oxopiperidin 2 Yl Propanedioate

Spectroscopic Characterization Techniques for 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate

A multi-spectroscopic approach is essential to unambiguously determine the chemical structure and conformational preferences of this compound. Techniques including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry each provide complementary pieces of the structural puzzle.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformational dynamics of this compound. The piperidinone ring, a core feature of the molecule, can adopt several conformations, primarily distorted chair or boat forms. The specific conformation is influenced by the bulky diethyl propanedioate substituent at the C-2 position. researchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. In ¹H NMR, the protons of the ethyl ester groups are expected to show characteristic triplet and quartet patterns, while the diastereotopic protons of the piperidinone ring and the propanedioate methylene (B1212753) group will exhibit more complex multiplets.

Two-dimensional (2D) NMR experiments are crucial for definitive assignments and conformational analysis.

¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the piperidinone ring and the ethyl groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling unambiguous assignment of carbon signals. researchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the diethyl propanedioate substituent to the piperidinone ring.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The presence or absence of specific NOE cross-peaks between protons on the substituent and the ring can help determine the preferred conformation (e.g., chair vs. boat) and the relative orientation of the substituent. mdpi.comnih.gov For instance, an NOE between the proton at C-2 of the piperidinone ring and protons at C-6 would suggest a conformation that brings these positions into close spatial proximity. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperidinone C2-H | 4.0 - 4.5 | 55 - 60 |

| Piperidinone C3-H₂ | 1.8 - 2.2 | 28 - 33 |

| Piperidinone C4-H₂ | 1.7 - 2.1 | 20 - 25 |

| Piperidinone C5-H₂ | 2.2 - 2.6 | 30 - 35 |

| Piperidinone C6=O | - | 170 - 175 |

| Piperidinone N1-H | 6.5 - 7.5 | - |

| Propanedioate CH | 3.5 - 3.9 | 50 - 55 |

| Ester C=O | - | 168 - 172 |

| Ester -OCH₂- | 4.1 - 4.3 | 60 - 65 |

| Ester -CH₃ | 1.2 - 1.4 | 13 - 15 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. The lactam (amide) carbonyl C=O stretching vibration typically appears in the range of 1650-1680 cm⁻¹. The two ester carbonyl groups are expected to exhibit a strong absorption band around 1730-1750 cm⁻¹. Other key absorbances include the N-H stretch of the lactam at approximately 3200-3300 cm⁻¹, C-O stretching of the esters around 1150-1250 cm⁻¹, and various C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, they are often weaker than in IR. However, vibrations of less polar bonds can be more prominent. The technique is particularly useful for studying the skeletal vibrations of the heterocyclic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Lactam N-H | Stretch | 3200 - 3300 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1730 - 1750 |

| Lactam C=O | Stretch (Amide I) | 1650 - 1680 |

| Ester C-O | Stretch | 1150 - 1250 |

| C-N | Stretch | 1020 - 1220 |

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to gain structural insights through the analysis of its fragmentation patterns. Using a technique like electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The fragmentation of this compound is expected to follow predictable pathways based on its structure as a substituted diethyl malonate. A primary and highly characteristic fragmentation is the cleavage of the bond between the piperidinone ring and the propanedioate moiety. mdpi.com This would result in the formation of a stable piperidinyl-derived cation and the loss of a diethyl malonate radical. Other significant fragmentation pathways likely include the loss of an ethoxy radical (•OCH₂CH₃) from one of the ester groups, followed by the loss of carbon monoxide, or cleavage within the piperidinone ring itself.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW = 257.29 g/mol)

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺• | Molecular Ion | 257 |

| [M - •OC₂H₅]⁺ | Loss of ethoxy radical | 212 |

| [M - •CH(COOC₂H₅)₂]⁺ | Cleavage of malonate substituent | 98 |

| [M - C₂H₅OH]⁺• | Loss of ethanol (B145695) | 211 |

| [(COOC₂H₅)₂CH]⁺ | Diethyl propanedioate cation | 159 |

X-ray Crystallography and Solid-State Structure of this compound and its Analogs

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, establishing the exact conformation of the molecule in the crystal lattice.

For analogs of this compound, such as other substituted piperidinones, X-ray diffraction studies have revealed that the six-membered ring can adopt various non-chair conformations, such as a twist-boat, particularly when bulky substituents are present. researchgate.net An X-ray structure of this compound would unambiguously define the conformation of the piperidinone ring and the orientation of the diethyl propanedioate group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H group, which dictate the crystal packing. This solid-state structure serves as a crucial benchmark for comparison with the solution-state conformations inferred from NMR studies.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of Stereoisomers of this compound

The C-2 atom of the piperidinone ring is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is essential for determining the enantiomeric purity and absolute configuration of these stereoisomers.

The primary techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light. The carbonyl groups of the lactam and the esters act as chromophores. The n→π* electronic transition of these carbonyls is particularly sensitive to the chiral environment, giving rise to a characteristic CD signal known as a Cotton effect. The sign (positive or negative) of the Cotton effect can often be correlated to the absolute configuration (R or S) at the stereocenter. rsc.org This correlation is frequently supported by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) that predict the CD spectrum for a known configuration. uantwerpen.be

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides complementary information to CD and can also be used to assign absolute configuration.

These chiroptical methods are indispensable for characterizing the stereochemical identity of this compound, which is a critical parameter for its potential applications. rsc.orguantwerpen.be

Theoretical and Computational Investigations of 1,3 Diethyl 2 6 Oxopiperidin 2 Yl Propanedioate

Quantum Chemical Calculations on the Electronic Structure of 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate its electronic structure, preferred three-dimensional arrangements, and reactivity. This understanding is crucial for predicting its behavior in various chemical environments and for designing new molecules with desired properties.

Density Functional Theory (DFT) Studies on Conformational Preferences of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational landscape of a molecule like this compound.

A conformational analysis using DFT would involve identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. This is achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy for each resulting geometry. The conformers with the lowest energy are the most stable and, therefore, the most likely to be observed experimentally.

For this compound, key dihedral angles to be investigated would include those around the bond connecting the propanedioate and piperidinone rings, as well as the orientations of the two ethyl groups. The results of such a study would typically be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 65.2 | 175.4 | 0.00 |

| 2 | -70.1 | 178.9 | 1.25 |

| 3 | 175.8 | 60.3 | 2.87 |

Note: This data is hypothetical and for illustrative purposes only.

Ab Initio Methods for Reactivity Predictions of this compound.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular properties and reactivity. For this compound, ab initio calculations can be used to predict its reactivity towards various reagents.

One common approach is to analyze the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, ab initio methods can be used to calculate the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical Electronic Properties of this compound Calculated Using the Hartree-Fock Method with a 6-311++G(d,p) Basis Set.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -8.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 9.77 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of this compound in Solvent Environments.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different solvent environments, which is crucial for understanding its solubility, stability, and interactions with other molecules in a biological or chemical system.

For example, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation over time. The radial distribution function can be calculated to understand the arrangement of solvent molecules around specific functional groups of the solute.

In Silico Screening and Ligand-Based Design for Analogs of this compound.

In silico screening and ligand-based design are computational techniques used in drug discovery to identify and optimize new molecules with potential therapeutic activity. If this compound were identified as a hit compound, these methods could be employed to design analogs with improved properties.

In ligand-based drug design, the structure of the known active molecule (the ligand) is used to guide the design of new compounds. This can involve creating a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search large databases of chemical compounds for molecules that match the pharmacophore.

Another approach is quantitative structure-activity relationship (QSAR) modeling. In QSAR, a statistical model is built to correlate the chemical structures of a series of compounds with their biological activity. This model can then be used to predict the activity of new, untested analogs of this compound. The goal is to identify modifications to the parent structure that are likely to enhance its desired biological effects.

Table 3: Hypothetical QSAR Model for Analogs of this compound.

| Descriptor | Coefficient |

|---|---|

| LogP (lipophilicity) | 0.45 |

| Molecular Weight | -0.12 |

| Number of Hydrogen Bond Donors | 0.78 |

Note: This data is hypothetical and for illustrative purposes only.

Role of 1,3 Diethyl 2 6 Oxopiperidin 2 Yl Propanedioate As a Synthetic Intermediate and Building Block

Utilization of 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate in the Synthesis of Complex Heterocyclic Compounds

The structure of this compound makes it an ideal precursor for the synthesis of bicyclic and polycyclic heterocyclic systems, particularly those containing indolizidine and quinolizidine (B1214090) alkaloid cores. These structural motifs are prevalent in numerous biologically active natural products.

The primary synthetic strategy involves an intramolecular Dieckmann condensation. In this reaction, the malonate ester, upon treatment with a strong base such as sodium ethoxide, generates a carbanion. This carbanion can then attack one of the ester carbonyls, but more strategically, it attacks the lactam carbonyl of the piperidine (B6355638) ring. This intramolecular cyclization results in the formation of a new six-membered ring, leading to a bicyclic β-keto lactam. Subsequent hydrolysis and decarboxylation of the remaining ester group can furnish functionalized quinolizidinone or indolizidinone skeletons.

For instance, derivatives of this compound can serve as key intermediates in the synthesis of arylindolizidine alkaloids like (+)-ipalbidine and (-)-antofine. nih.gov The general approach often involves creating a versatile indolizidine building block which can then undergo further transformations, such as C-H arylation, to yield the final complex natural products. nih.gov The piperidine ring provides the foundational core, while the malonate handle allows for the construction of the second fused ring system.

The reactivity of the malonate portion is not limited to intramolecular reactions. It can also undergo intermolecular reactions, such as Michael additions to α,β-unsaturated systems, before a final cyclization step to create highly substituted piperidine or related heterocyclic structures. nih.gov

| Intermediate Type | Key Reaction | Resulting Heterocyclic Core | Potential Application/Target |

|---|---|---|---|

| Piperidinyl Malonate | Intramolecular Dieckmann Condensation | Quinolizidinone / Indolizidinone | Alkaloid Synthesis (e.g., Ipalbidine) nih.gov |

| N-tethered Alkenyl Piperidine | Intramolecular aza-Michael Reaction | Substituted Piperidines | Bioactive Piperidine Derivatives mdpi.com |

| Piperidine-2,6-dione | Condensation with Aniline Derivatives | Functionalized Piperidine-2,6-diones | Antipsychotic Agents researchgate.netnih.gov |

Stereochemical Control and Regioselectivity in Reactions Involving this compound

Stereochemical and regiochemical control are paramount in the synthesis of complex molecules. The chiral center at the C2 position of the piperidine ring in this compound can influence the stereochemical outcome of subsequent reactions.

Stereochemical Control: When this compound is used to create bicyclic systems, the existing stereocenter can direct the formation of new stereocenters. For example, during the reduction of the lactam carbonyl or a keto group formed after cyclization, the reagent's approach can be sterically hindered by the bulky diethyl propanedioate group, leading to a diastereoselective outcome. This principle is crucial in asymmetric synthesis, where specific isomers of a target molecule are desired. mdpi.com In related systems, the lithiation of N-Boc-2-alkylpiperidines and subsequent reaction with an electrophile proceeds with high diastereoselectivity, favoring the formation of the trans-2,6-disubstituted product due to stereoelectronic factors. nih.gov This demonstrates how substitution on the piperidine ring can effectively control the geometry of incoming groups.

Regioselectivity: The compound possesses multiple reactive sites, making regioselectivity a key consideration. The methylene (B1212753) protons of the malonate are significantly more acidic than other C-H protons in the molecule, ensuring that deprotonation occurs selectively at this position for subsequent alkylation or acylation reactions. nih.gov This allows for the controlled introduction of various substituents onto the malonate carbon. Furthermore, in alkylation reactions involving ambident nucleophiles, such as the enolate of the piperidinyl malonate, regioselectivity between C-alkylation and O-alkylation can be a challenge. However, methods utilizing ketohydrazone derivatives of similar cyclic diones have been developed to achieve high C-selectivity even with unactivated electrophiles. nih.gov Such strategies could be adapted to control the regioselective functionalization of the this compound system.

| Type of Selectivity | Controlling Factor | Reaction Type | Typical Outcome |

|---|---|---|---|

| Diastereoselectivity | Existing stereocenter at C2; A1,3-strain | Alkylation of lithiated piperidine nih.gov | Preferential formation of trans isomers |

| Regioselectivity | Acidity of malonate protons | Deprotonation and Alkylation nih.gov | Exclusive C-alkylation at the malonate |

| Enantioselectivity | Chiral organocatalysts (e.g., quinoline-based) | Intramolecular aza-Michael reaction mdpi.com | High yields of enantiomerically enriched products |

Applications in Multicomponent Reactions (MCRs) Featuring this compound

While this compound is more commonly a target of synthesis rather than a starting component in multicomponent reactions (MCRs), its structural motifs are central to MCRs that build highly functionalized piperidine rings. MCRs are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple precursors.

Many MCRs for piperidine synthesis involve the reaction of an aldehyde, an amine, and a β-ketoester. rsc.org It is conceivable that this compound could be synthesized via a related MCR pathway. For example, a reaction between a derivative of glutamic acid (providing the piperidone backbone), an aldehyde, and diethyl malonate could potentially lead to this structure or its analogs in a convergent manner.

More directly, the malonate portion of the molecule could participate in MCRs. For instance, after deprotonation, the resulting nucleophile could react with an imine and another electrophile in a Mannich-type MCR. However, the complexity of the starting material makes its use in MCRs less common than simpler building blocks like unsubstituted diethyl malonate. The synthesis of highly functionalized γ-lactam derivatives has been achieved through an MCR of amines, aldehydes, and pyruvate (B1213749) derivatives, showcasing a similar principle of building heterocyclic rings through the condensation of multiple components. mdpi.com

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

The development of novel reagents and catalysts from derivatives of this compound is an area of synthetic chemistry with potential for exploration. The rigid, chiral scaffold of the piperidine ring, once appropriately functionalized, can be used to create chiral ligands for asymmetric catalysis.

For example, the lactam nitrogen or the carbons of the piperidine ring could be functionalized with groups capable of coordinating to metal centers, such as phosphines or pyridyl moieties. The stereochemistry of the piperidine backbone would create a chiral environment around the metal, which could then induce enantioselectivity in a catalyzed reaction. While specific examples deriving from this compound are not prominent in the literature, the principle is well-established with other heterocyclic systems. The synthesis of piperidine-2,6-dione derivatives for use as multireceptor atypical antipsychotics highlights how the core piperidine structure can be elaborated to create functionally diverse molecules. nih.gov This same adaptability could be applied to the design of new catalysts.

Mechanistic Insights into the Biological Activity of 1,3 Diethyl 2 6 Oxopiperidin 2 Yl Propanedioate and Its Analogs

Molecular Target Identification and Validation for 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate.researchgate.net

The initial step in characterizing the biological activity of a novel compound is to identify its molecular target(s). This process is fundamental to understanding its potential therapeutic effects and off-target interactions.

Enzyme Inhibition Studies of this compound.researchgate.net

A primary avenue of investigation would be to screen this compound against a panel of enzymes to determine if it acts as an inhibitor. Enzyme inhibition assays are critical for identifying specific molecular interactions and can provide quantitative measures of a compound's potency.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Enzyme A | Biochemical Assay | Data Not Available | Data Not Available |

| Enzyme B | Cell-based Assay | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data has been reported.

Receptor Binding Assays and Ligand-Receptor Interactions of this compound.researchgate.net

Another critical aspect of target identification is to assess the compound's ability to bind to various cellular receptors. Receptor binding assays, often utilizing radiolabeled ligands, can determine the affinity and selectivity of a compound for specific receptor subtypes.

Hypothetical Receptor Binding Data for this compound

| Receptor Target | Ligand | Ki (nM) | Functional Effect |

|---|---|---|---|

| Receptor X | Radiolabeled Antagonist | Data Not Available | Agonist/Antagonist |

| Receptor Y | Radiolabeled Agonist | Data Not Available | Agonist/Antagonist |

This table is for illustrative purposes only. No actual data has been reported.

Cellular Pathway Modulation by this compound in In Vitro Models.

Once a molecular target is identified, the subsequent step is to understand how the interaction with this target translates into a cellular response. In vitro cell-based assays are instrumental in dissecting the effects of a compound on specific biochemical pathways.

Effects of this compound on Specific Biochemical Pathways.

Investigating the downstream effects of the compound on signaling cascades, metabolic pathways, or gene expression would provide a clearer picture of its cellular mechanism. Techniques such as Western blotting, qPCR, and reporter gene assays would be employed.

Mechanisms of Cellular Response to this compound.

Understanding the cellular consequences of pathway modulation, such as apoptosis, proliferation, or differentiation, is crucial. Cellular imaging, flow cytometry, and other cell biology techniques would be necessary to characterize these responses.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms of this compound Derivatives.

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound to understand how chemical modifications influence biological activity. This iterative process is fundamental for optimizing potency, selectivity, and pharmacokinetic properties.

Hypothetical SAR Data for Derivatives of this compound

| Derivative | Modification | Target Affinity (IC50/Ki) | Cellular Potency (EC50) |

|---|---|---|---|

| Analog 1 | Modification at Piperidine (B6355638) Ring | Data Not Available | Data Not Available |

| Analog 2 | Modification of Diethyl Ester | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data has been reported.

Identification of Pharmacophores and Key Structural Motifs in this compound for Biological Activity.

Information regarding the specific pharmacophores and key structural motifs of this compound that are crucial for its biological activity is not available in the reviewed scientific literature. To determine these features, experimental studies such as structure-activity relationship (SAR) analyses would be necessary. These studies would involve synthesizing and testing a series of related compounds to identify which parts of the molecule are essential for its biological effects. Without such research, any discussion of its pharmacophores would be purely speculative.

Rational Design of Analogs of this compound for Enhanced Mechanistic Efficacy.

The process of rational drug design for analogs of this compound is contingent upon a foundational understanding of its biological target and mechanism of action. As this information is not currently available, a detailed strategy for designing analogs with enhanced mechanistic efficacy cannot be formulated. The rational design process typically involves modifying the lead compound's structure to improve its interaction with a biological target, enhance its pharmacokinetic properties, or reduce off-target effects. In the absence of data on the lead compound itself, no scientifically grounded proposals for analog design can be made.

Analytical Methodologies for Research Scale Quantification and Purity Assessment of 1,3 Diethyl 2 6 Oxopiperidin 2 Yl Propanedioate

Chromatographic Techniques for Separation and Purity Analysis of 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate

Chromatography is a cornerstone for the separation and analysis of complex mixtures and the determination of purity for individual compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically after derivatization, are valuable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

The development of a robust RP-HPLC method involves the systematic optimization of several key parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength. A C18 column, which utilizes an octadecyl silica (B1680970) stationary phase, is a common and effective choice for the separation of moderately polar organic molecules. unodc.org The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying additive like phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from potential impurities with different polarities.

Detection is commonly achieved using a UV-Vis detector. The ester and lactam carbonyl groups in this compound are expected to exhibit UV absorbance at low wavelengths (around 210 nm). nih.gov Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. Quantification requires the creation of a calibration curve using standards of known concentration.

Given the presence of a chiral center at the 2-position of the piperidine (B6355638) ring, chiral HPLC can be employed to separate the enantiomers of this compound. nih.gov This requires specialized chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | Agilent 1260/1290 Infinity II or equivalent |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. dtic.mil However, this compound, with its polar lactam group and relatively high molecular weight, is not sufficiently volatile or thermally stable for direct GC analysis. The presence of functional groups with active hydrogens, such as the N-H group in the lactam ring, can lead to poor peak shape and interactions with the GC column. damascusuniversity.edu.syresearchgate.net

To overcome these limitations, chemical derivatization is necessary. researchgate.netjfda-online.com Derivatization is a process that chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. semanticscholar.orgyoutube.com Common derivatization techniques for compounds with active hydrogens include silylation and acylation.

Silylation: This process replaces the active hydrogen on the lactam nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. youtube.com

Acylation: This involves introducing an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to modify the polar N-H group. researchgate.net

Once derivatized, the compound can be analyzed using a GC system, often coupled with a Mass Spectrometry (MS) detector (GC-MS). researchgate.netoup.com This allows for both separation and structural identification based on the mass spectrum of the derivative. hmdb.caresearchgate.net The choice of GC column is also critical, with fused-silica capillary columns of varying polarities being commonly used. oup.comrestek.com

Table 2: Potential Derivatization Reagents and GC-MS Conditions

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | Heat sample with reagent at 70°C for 30 minutes |

| GC Column | CP-Sil-5CB or equivalent (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 10 min |

| Injector Temp. | 280°C |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 50-550 |

Spectroscopic Quantification Methods for this compound

Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for the quantification of this compound. These methods are often rapid and can provide valuable information about the compound's concentration and chemical properties.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound in solution. The concentration of an absorbing species can be determined using the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

The chromophores in this compound are the carbonyl groups of the two ester functionalities and the lactam ring. These groups typically exhibit weak n→π* electronic transitions in the UV region, usually between 200-220 nm. While the molar absorptivity may be low, this technique can still be effective for determining the concentration of relatively pure solutions.

To quantify the compound, a calibration curve must be prepared. This involves measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration should yield a straight line, the equation of which can be used to determine the concentration of an unknown sample based on its measured absorbance.

Table 3: Illustrative Data for a UV-Vis Calibration Curve

| Concentration (mg/L) | Absorbance at 215 nm |

| 10.0 | 0.105 |

| 20.0 | 0.211 |

| 40.0 | 0.425 |

| 60.0 | 0.638 |

| 80.0 | 0.852 |

| Unknown Sample | 0.531 |

Resulting Equation: y = 0.0106x + 0.0005 (R² = 0.9998) Calculated Concentration of Unknown: 49.95 mg/L

Titration is a classic analytical method for determining the concentration of a substance in solution. For this compound, the most applicable titration method would target the two diethyl ester groups. The amide bond of the lactam is generally stable to hydrolysis under conditions used for ester saponification. The piperidine nitrogen is part of this non-basic amide structure. wikipedia.org

A common method for quantifying esters is through saponification followed by back-titration. bostonapothecary.com This procedure involves:

Reacting a precisely weighed amount of the compound with a known excess of a strong base, such as sodium hydroxide (B78521) (NaOH), under reflux. This process, known as saponification, hydrolyzes the two ester groups to form sodium propanoate-2-carboxylate and ethanol (B145695).

After the reaction is complete, the unreacted NaOH is titrated with a standardized solution of a strong acid, like hydrochloric acid (HCl). chemedx.org

A "blank" titration is performed using the same amount of NaOH but without the ester compound.

The difference in the volume of HCl required for the sample and the blank corresponds to the amount of NaOH consumed in the saponification reaction, which is directly proportional to the amount of the ester originally present.

To improve accuracy and overcome difficulties with visual indicators in colored or turbid solutions, potentiometric titration can be used to determine the endpoint. wikipedia.orguobabylon.edu.iq This advanced method involves monitoring the potential of the solution using an electrode system (e.g., a pH electrode) as the titrant is added. youtube.comlibretexts.org The endpoint is identified as the point of the most rapid change in potential, which can be precisely determined by plotting the first or second derivative of the potential versus the titrant volume. uobabylon.edu.iqsapub.org

Table 4: Example Data for Back-Titration of the Compound

| Parameter | Value |

| Mass of Compound Sample | 0.500 g |

| Volume of Standard NaOH (0.5 M) added | 50.00 mL |

| Titrant | Standard HCl (0.25 M) |

| Volume of HCl for Blank Titration | 40.10 mL |

| Volume of HCl for Sample Titration (Endpoint) | 24.50 mL |

| Calculations | |

| Moles of NaOH consumed | 0.0039 mol |

| Moles of Compound (assuming 2 esters/molecule) | 0.00195 mol |

| Calculated Purity | 99.4% |

Future Research Horizons for this compound: A Prospective Analysis

While the compound this compound is a known chemical entity, a comprehensive review of current scientific literature reveals a landscape ripe for exploration rather than a field dense with established research. Specific studies focusing on the future directions and emerging research avenues for this particular molecule are not extensively documented. However, by examining the constituent functional groups—a piperidone ring and a diethyl propanedioate (malonate) substituent—we can project logical and promising future research trajectories. This article, therefore, presents a forward-looking perspective on potential research avenues, structured around key areas of chemical and biological science.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate?

- Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Pre-experimental designs (e.g., one-variable-at-a-time) can identify critical factors, while quasi-experimental designs (e.g., pretest-posttest controls) validate reproducibility . For example, highlights enzyme-etching experiments under ambient conditions, which can be adapted for esterification or cyclization steps in synthesis.

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign peaks for the piperidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and ester carbonyls (δ ~165–175 ppm).

- IR : Identify ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl groups). Cross-reference with computational predictions using quantum chemical software as in .

Q. What hypothesis-driven approaches are suitable for studying the reactivity of the 6-oxopiperidin-2-yl moiety?

- Methodological Answer : Formulate hypotheses based on nucleophilic/electrophilic interactions at the ketone or α-carbon positions. Design kinetic studies (e.g., monitoring reaction rates under varying pH or nucleophile concentrations) to test mechanisms. emphasizes iterative cycles of hypothesis generation, data collection, and statistical validation (e.g., ANOVA for significance testing) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives from this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to map transition states and intermediates for proposed reactions (e.g., alkylation or ring-opening). Use tools like COMSOL Multiphysics integrated with AI to simulate reaction dynamics and predict optimal conditions, as described in . This reduces trial-and-error experimentation and accelerates derivative synthesis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Address discrepancies (e.g., unexpected coupling patterns in NMR) by:

- Multi-technique validation : Cross-check with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC).

- Dynamic effects analysis : Consider conformational flexibility of the piperidinone ring using variable-temperature NMR or MD simulations.

- Error analysis : Quantify instrument-specific uncertainties (e.g., baseline noise in IR) using statistical tools highlighted in .

Q. How can multidisciplinary collaborations enhance the application of this compound in materials science or medicinal chemistry?

- Methodological Answer : Partner with computational chemists to model bioactivity (e.g., docking studies for drug candidates) or materials engineers to explore polymer/composite applications. stresses the need for balanced fundamental and applied research portfolios to maintain innovation while addressing practical challenges (e.g., optimizing solubility for drug delivery) .

Q. What advanced statistical methods are recommended for analyzing non-linear relationships in reaction yield data?

- Methodological Answer : Apply machine learning algorithms (e.g., random forests or neural networks) to correlate multi-variable experimental parameters with outcomes. Use tools like Python’s Scikit-learn for model training and validation. notes the role of AI in automating data analysis and identifying hidden patterns in complex datasets .

Tables for Key Data

Table 1 : Common spectroscopic signatures for this compound

| Technique | Key Peaks/Patterns | Assignment |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (t, 6H) | Ethyl CH₃ |

| δ 4.1–4.3 (q, 4H) | Ethyl CH₂ | |

| δ 2.5–3.5 (m, 4H) | Piperidinone CH₂ | |

| IR | ~1700 cm⁻¹ | C=O (ester/ketone) |

Table 2 : Example factorial design matrix for synthesis optimization

| Run | Temp (°C) | Solvent | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | EtOH | 5 | 72 |

| 2 | 80 | THF | 10 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.